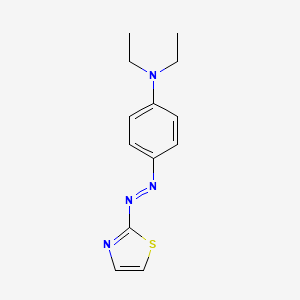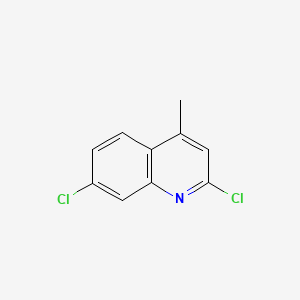
Bismuth dimethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth dimethyldithiocarbamate is a coordination compound that belongs to the family of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate ligand, which contains two sulfur atoms that can bind to a metal center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth dimethyldithiocarbamate can be synthesized through the reaction of bismuth salts with dimethyldithiocarbamate ligands. A common method involves the reaction of bismuth(III) chloride with sodium dimethyldithiocarbamate in an aqueous medium. The reaction typically proceeds at room temperature and results in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bismuth dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxide and other sulfur-containing byproducts.
Reduction: Reduction reactions can convert this compound to lower oxidation states of bismuth.
Substitution: The dithiocarbamate ligand can be substituted with other ligands, leading to the formation of different bismuth complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Oxidation: Bismuth oxide and sulfur-containing byproducts.
Reduction: Lower oxidation state bismuth compounds.
Substitution: New bismuth complexes with different ligands.
Aplicaciones Científicas De Investigación
Bismuth dimethyldithiocarbamate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bismuth compounds and as a catalyst in various chemical reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Medicine: this compound is investigated for its anticancer properties and its ability to inhibit the growth of cancer cells.
Industry: It is used in the production of materials with unique properties, such as semiconductors and nanomaterials.
Mecanismo De Acción
The mechanism of action of bismuth dimethyldithiocarbamate involves its interaction with biological molecules and cellular pathways. The compound can bind to metal ions in enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, this compound can induce apoptosis by generating reactive oxygen species and damaging cellular components.
Comparación Con Compuestos Similares
Bismuth dimethyldithiocarbamate is unique compared to other dithiocarbamate compounds due to its specific metal center and ligand structure. Similar compounds include:
Bismuth diethyldithiocarbamate: Similar structure but with ethyl groups instead of methyl groups.
Antimony dimethyldithiocarbamate: Contains antimony instead of bismuth.
Copper dimethyldithiocarbamate: Contains copper instead of bismuth.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different metal centers.
Propiedades
Número CAS |
21260-46-8 |
|---|---|
Fórmula molecular |
C9H18BiN3S6 |
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
bismuth;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C3H7NS2.Bi/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
USBHFGNOYVOTON-UHFFFAOYSA-K |
SMILES |
CN(C)C(=S)S[Bi](SC(=S)N(C)C)SC(=S)N(C)C |
SMILES canónico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Bi+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)
